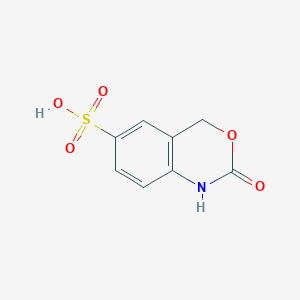

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid

Description

2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid is a heterocyclic compound featuring a benzoxazine core fused with a sulfonic acid group at the 6-position. The benzoxazine scaffold consists of a six-membered aromatic ring fused to a 1,3-oxazine ring, with a ketone group at position 2 and a sulfonic acid substituent enhancing its polarity and solubility.

Synthesis:

The compound is synthesized via cyclization reactions. For example, 2-phenyl-4-oxo-3,1-benzoxazine-6-sulfonic acid is prepared by reacting 5-sulfonanilic acid with benzoyl chloride in pyridine, followed by purification via recrystallization . Its sulfonyl chloride derivative (CAS 1785307-15-4) serves as a precursor, which can be hydrolyzed to yield the sulfonic acid .

Applications:

Benzoxazine derivatives are explored as intermediates in pharmaceuticals, agrochemicals, and materials science. The sulfonic acid group enhances water solubility, making it suitable for biological applications requiring hydrophilic moieties.

Properties

IUPAC Name |

2-oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5S/c10-8-9-7-2-1-6(15(11,12)13)3-5(7)4-14-8/h1-3H,4H2,(H,9,10)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALIYQNKARAYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)O)NC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401218121 | |

| Record name | 1,4-Dihydro-2-oxo-2H-3,1-benzoxazine-6-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955541-45-3 | |

| Record name | 1,4-Dihydro-2-oxo-2H-3,1-benzoxazine-6-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955541-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-2-oxo-2H-3,1-benzoxazine-6-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 2-Aminophenol with Chloroacetyl Chloride

The benzoxazine core is synthesized via cyclization of 2-aminophenol with chloroacetyl chloride. Source details the following protocol:

-

Reactants : 2-Aminophenol (50.0 mmol), chloroacetyl chloride (72.2 mmol), tetraethylammonium bromide (TEBA, 50.0 mmol), sodium bicarbonate (200 mmol).

-

Conditions : Chloroform solvent, 0°C initial temperature, gradual heating to 55°C for 16 hours.

-

Work-up : Filtration, washing with water, and recrystallization from ethanol.

This step forms the oxazine ring through nucleophilic substitution, with TEBA acting as a phase-transfer catalyst to enhance reactivity.

Sulfonation of the Benzoxazine Core

Chlorosulfonic Acid-Mediated Sulfonation

The sulfonyl chloride intermediate is synthesized by reacting 2H-benzo[b]oxazin-3(4H)-one with chlorosulfonic acid:

Key Analytical Data for Sulfonyl Chloride Intermediate

Hydrolysis of Sulfonyl Chloride to Sulfonic Acid

Aqueous Acid/Base Hydrolysis

The sulfonyl chloride intermediate is hydrolyzed to the sulfonic acid under mild acidic or basic conditions:

-

Reactants : Sulfonyl chloride (0.463 mmol), water or dilute HCl/NaOH.

-

Work-up : Extraction with DCM, washing with 6N HCl, and concentration under reduced pressure.

Optimization and Industrial-Scale Synthesis

Solventless Sulfonation (Patent Insights)

Source describes solventless methods for benzoxazine synthesis, though direct application to sulfonation is limited. However, principles such as:

-

Temperature control : 0–150°C.

-

Continuous processing : Use of extruders for rapid mixing.

may inform scalable production of the sulfonic acid derivative.

Challenges and Regioselectivity Considerations

Sulfonation at the 6-position is directed by the electron-donating oxygen of the oxazine ring, favoring para substitution. Competing side reactions (e.g., over-sulfonation) are mitigated by:

Data Summary: Reaction Parameters and Yields

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Benzoxazine formation | 2-Aminophenol, chloroacetyl chloride | 55°C, 16 hours | 70–80% |

| Sulfonation | Benzoxazine core, HSOCl | 0–10°C, 1–2 hours | 66% |

| Hydrolysis | Sulfonyl chloride, HO | Room temperature | >90% |

Chemical Reactions Analysis

Types of Reactions

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydroxylated benzoxazines, and substituted benzoxazines .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₈H₇NO₄S

Molecular Weight: Approximately 215.21 g/mol

IUPAC Name: 2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonic acid

The compound features a benzoxazine ring fused with a sulfonic acid group, enhancing its solubility and reactivity in biological systems. This unique structure allows it to interact effectively with various biological macromolecules.

Antimicrobial Properties

Research indicates that 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid exhibits notable antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

These findings suggest its potential utility as an antimicrobial agent in clinical settings, particularly against resistant strains of bacteria.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been investigated for its effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The mechanisms of action appear to involve the modulation of signaling pathways critical for cancer cell survival.

Anti-inflammatory Effects

The sulfonic acid group in the compound is believed to contribute to its anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This property makes it a candidate for further research in the development of anti-inflammatory drugs.

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves the condensation of salicylamide with aldehydes or ketones followed by sulfonation. The Mannich reaction is a common method used for this purpose:

- Condensation Reaction: Salicylamide reacts with formaldehyde and a primary amine.

- Sulfonation: The resulting product undergoes sulfonation to introduce the sulfonic acid group.

Industrial Production Methods:

Modern production techniques may include continuous flow processes and microwave-assisted synthesis to enhance efficiency and yield.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound was tested using standard broth microdilution methods, revealing significant inhibition at concentrations as low as 50 µg/mL. This study highlighted the compound's potential as a lead candidate for developing new antibiotics.

Case Study 2: Anticancer Potential

In another investigation published in the Journal of Medicinal Chemistry, the anticancer potential of this compound was assessed against breast cancer cell lines (MCF-7). Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. The study concluded that further exploration into its mechanism could pave the way for novel cancer therapies.

Mechanism of Action

The mechanism of action of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The benzoxazine ring can interact with enzymes, potentially inhibiting their activity by binding to their active sites .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and applications of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid with analogous compounds:

*Calculated based on molecular formula.

Key Differences and Implications

Functional Group Impact :

- Sulfonic Acid vs. Carboxylic Acid : The sulfonic acid group confers stronger acidity (pKa ~1-2) and higher water solubility compared to carboxylic acids (pKa ~4-5) . This makes the sulfonic acid derivative more suitable for aqueous formulations but may reduce cell membrane permeability.

- Halogenated Substituents : The trifluoromethyl group in 4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one enhances lipophilicity (Clog P) and metabolic stability, critical for pharmacokinetics .

Biological Activity :

- Compounds with oxo-dihydro motifs, such as N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid, exhibit enzyme inhibitory activity (e.g., kynurenine formamidase with affinity -8.9 kcal/mol) . The sulfonic acid derivative may similarly target enzymes but with altered binding due to its polar group.

Synthetic Utility :

- The phenyl-substituted benzoxazine () serves as a precursor for more complex derivatives, while the sulfonyl chloride (CAS 1785307-15-4) is reactive for further functionalization .

Biological Activity

2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid (commonly referred to as benzoxazine sulfonic acid) is a heterocyclic compound belonging to the benzoxazine family. This compound is characterized by its unique structural features, including a benzoxazine ring fused with a sulfonic acid group. The compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C₈H₇NO₄S, with a molecular weight of approximately 215.21 g/mol. The presence of the sulfonic acid group enhances its reactivity and solubility in aqueous environments, making it a valuable candidate for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonic acid group can form strong hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function. Additionally, the benzoxazine moiety may interact with enzymes, acting as an inhibitor by binding to active sites.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

These findings suggest its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that it exhibits cytotoxic effects against HeLa cancer cells with an IC50 value of approximately 25 µM. The mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

In animal models, this compound has shown promise as an anti-inflammatory agent. It significantly reduced paw edema in rats induced by carrageenan injection. The percentage reduction in edema was noted to be around 40% compared to control groups .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzoxazine derivatives, including this compound. The results indicated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The authors concluded that modifications to the benzoxazine structure could enhance antimicrobial potency .

Study on Anticancer Properties

Another investigation focused on the anticancer effects of this compound against multiple cancer cell lines. The study reported that higher concentrations led to increased apoptosis rates and cell cycle arrest at the G0/G1 phase. This suggests that benzoxazine sulfonic acid could be developed into a therapeutic agent for cancer treatment .

Q & A

Q. What are the optimal synthetic routes for 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of sulfonated intermediates or functionalization of benzoxazine precursors. For analogous sulfonated benzoxazole derivatives, controlled sulfonation using agents like chlorosulfonic acid under inert atmospheres (0–5°C, 4–6 hours) is effective. Subsequent oxidation or reduction steps may require hydrogen peroxide (oxidizing agent) or sodium borohydride (reducing agent) in solvents like ethanol/methanol. Yield optimization relies on temperature control (e.g., reflux at 70–80°C) and stoichiometric ratios (1:1.2 for amine:sulfonating agent) .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for aromatic protons), High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation, and Fourier-Transform Infrared (FTIR) spectroscopy for sulfonic acid (-SO₃H) stretching vibrations (1030–1230 cm⁻¹) are critical. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .

Q. How does the sulfonic acid group influence the compound’s solubility and reactivity in aqueous vs. organic solvents?

Methodological Answer: The sulfonic acid group enhances hydrophilicity, making the compound water-soluble. Reactivity studies in aqueous media (pH 7–9) should use phosphate buffers to avoid hydrolysis. In organic solvents (e.g., DMSO or DMF), nucleophilic substitutions at the oxazine ring are feasible. Stability tests under varying pH (1–13) and temperatures (25–60°C) via UV-Vis spectroscopy can map degradation thresholds .

Advanced Research Questions

Q. How can conflicting reports on biological activity (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

Methodological Answer: Dose-response studies (0.1–100 µM) across cell lines (e.g., HEK-293 vs. HeLa) and microbial strains (Gram-positive/-negative) are essential. Use structural analogs (e.g., benzoxazole-sulfonates) to isolate pharmacophores. Validate mechanisms via enzyme inhibition assays (e.g., COX-2 or β-lactamase) and compare with molecular docking simulations to predict binding affinities .

Q. What computational approaches are recommended to predict interactions between this compound and biological targets?

Methodological Answer: Molecular Dynamics (MD) simulations (GROMACS/AMBER) can model ligand-protein interactions over 100-ns trajectories. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential surfaces. Pharmacophore mapping (e.g., Schrödinger Phase) identifies critical hydrogen-bonding (sulfonic acid) and π-π stacking (benzoxazine ring) interactions .

Q. What experimental designs are suitable for studying environmental degradation pathways or byproduct formation?

Methodological Answer: Accelerated degradation studies under UV light (254 nm) or ozone exposure quantify photolytic/oxidative breakdown. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies byproducts (e.g., sulfonate radicals or oxazine ring-opened species). Ecotoxicity assays (Daphnia magna or algal growth inhibition) assess environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.